(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that features a combination of aromatic rings, a morpholine group, and an amide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For instance, the carboxylic acid derivative could be 3-(4-methoxyphenyl)prop-2-enoic acid, and the amine could be 3-chloro-4-(morpholin-4-yl)aniline.
Reaction Conditions: Common reagents for amide bond formation include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling:
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of (2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cell signaling pathways.
Pathways Involved: Specific pathways would depend on the biological context, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[3-chloro-4-(piperidin-4-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.
(2E)-N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Morpholine Group: The presence of the morpholine group can influence the compound’s solubility and biological activity.
Methoxy Group: The methoxy group can affect the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C20H21ClN2O3 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-25-17-6-2-15(3-7-17)4-9-20(24)22-16-5-8-19(18(21)14-16)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,24)/b9-4+ |
InChI Key |
DWWVBGLKQMLBCA-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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